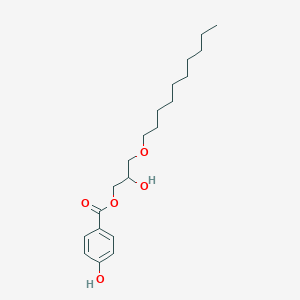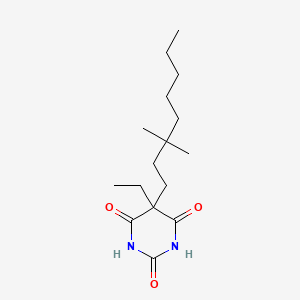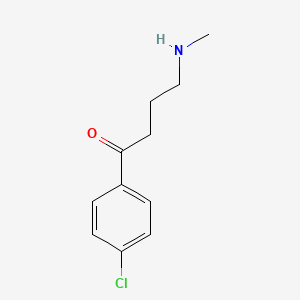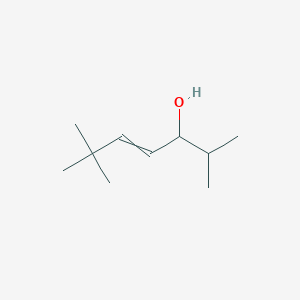
2,6,6-Trimethylhept-4-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethylhept-4-en-3-ol is an organic compound with the molecular formula C10H20O. It is a type of alcohol that features a heptene backbone with three methyl groups attached. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-Trimethylhept-4-en-3-ol typically involves the use of specific reagents and catalysts. One common method includes the reaction of 2,6,6-trimethylhept-4-en-3-one with a reducing agent such as sodium borohydride (NaBH4) under controlled conditions to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2,6,6-Trimethylhept-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced further to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents, acids, or bases
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Secondary alcohols, hydrocarbons
Substitution: Halogenated compounds, ethers
Scientific Research Applications
2,6,6-Trimethylhept-4-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethylhept-4-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- 2,3,6-Trimethylhept-3-en-1-ol
- 2,2,6,6-Tetramethylpiperidine
Comparison: 2,6,6-Trimethylhept-4-en-3-ol is unique due to its specific structure, which includes a heptene backbone with three methyl groups and a hydroxyl group. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. For example, 2,2,6,6-Tetramethylpiperidine has a different backbone and functional groups, leading to different reactivity and applications.
Properties
CAS No. |
109801-01-6 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2,6,6-trimethylhept-4-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)9(11)6-7-10(3,4)5/h6-9,11H,1-5H3 |
InChI Key |
YADHARZUYPKVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)

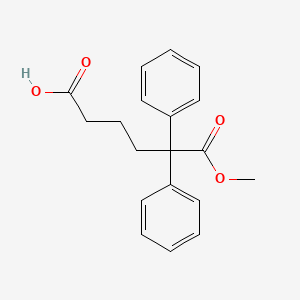
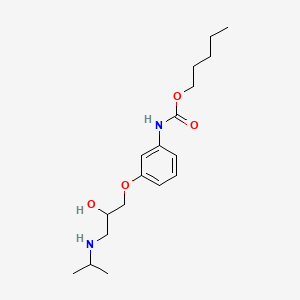
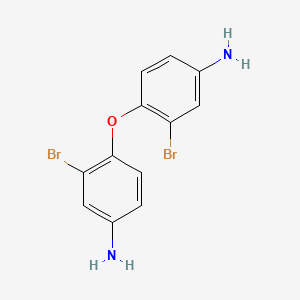
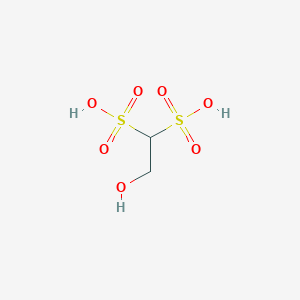
![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
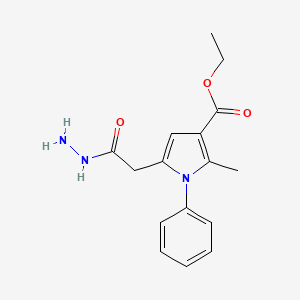

![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
